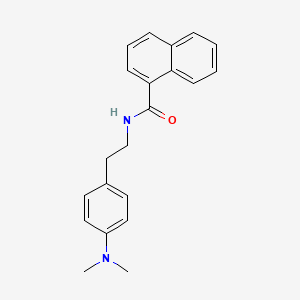

N-(4-(dimethylamino)phenethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 4-(Dimethylamino)phenethyl alcohol . This is a white to light brown crystalline powder . It’s more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

While specific synthesis information for “N-(4-(dimethylamino)phenethyl)-1-naphthamide” was not found, a related compound, N-p-(Dimethylamino)-N′-(p-dimethylaminobenzylidene)-N,N′′-diphenylbenzohydrazonohydrazide, was synthesized through a three-component reaction .Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(p-N,N-Dimethylamino)benzylidene]-2-Phenyloxazole-5-One, was determined by single crystal X-ray diffraction study .Physical And Chemical Properties Analysis

4-(Dimethylamino)phenethyl alcohol, a related compound, is a white to light brown crystalline powder with a melting point range of 53.9 - 55.1 °C .Applications De Recherche Scientifique

Alzheimer's Disease Diagnosis

- Study 1: Shoghi-Jadid et al. (2002) utilized a derivative of N-(4-(dimethylamino)phenethyl)-1-naphthamide, specifically [18F]FDDNP, in positron emission tomography (PET) scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease patients. This technique showed potential for noninvasive monitoring of Alzheimer's pathology and might assist in the diagnostic assessment of patients and in monitoring responses during treatment trials (Shoghi-Jadid et al., 2002).

Fluorescence Imaging

- Study 2: A study by Ji Ha Lee et al. (2015) discovered that a 2-(N,N-Dimethylamino)naphthalene-based probe, which shares structural similarities with N-(4-(dimethylamino)phenethyl)-1-naphthamide, was effective in fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Ji Ha Lee et al., 2015).

Fluorescence Microscopy

- Study 3: Jacobson et al. (1996) synthesized 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), a compound similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for use in fluorescence microscopy. This compound exhibited solvent polarity and viscosity-dependent fluorescence, making it suitable for visualizing various biological structures (Jacobson et al., 1996).

Molecular Interactions and Protein Studies

- Study 4: In 2008, Galen S. Loving and Barbara Imperiali developed an amino acid analogue based on 4-N,N-dimethylamino-1,8-naphthalimide, a compound structurally similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for studying dynamic protein interactions. This analogue was shown to be highly sensitive to changes in the local solvent environment, indicating its potential as a probe in protein research (Loving & Imperiali, 2008).

Electrocatalytic Applications

- Study 5: Persson (1990) investigated the use of a phenothiazine derivative, 7-dimethylamino-2-methyl-3-naphthamido-phenothiazinium salt, which is structurally related to N-(4-(dimethylamino)phenethyl)-1-naphthamide. This compound was utilized for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH), showcasing its potential in electrochemical applications (Persson, 1990).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-dimethylaminophenol and 2-4-(Dimethylamino)phenyl ethanol , have been studied

Mode of Action

Based on the structural similarity to 4-dimethylaminophenol and 2-4-(Dimethylamino)phenyl ethanol , it can be hypothesized that this compound may interact with its targets through similar mechanisms. These could involve processes like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Further experimental studies are required to confirm this.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Result of Action

Compounds with similar structures have been found to exhibit various biological effects

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(2)18-12-10-16(11-13-18)14-15-22-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGSYWACLWUDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutylidene-1-[(4-fluorophenyl)methylsulfonyl]piperidine](/img/structure/B2759577.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)

![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759587.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)

![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/no-structure.png)

![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)